3-(2-fluorophenyl)-N-[1-(furan-3-yl)propan-2-yl]propanamide
Description
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-[1-(furan-3-yl)propan-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2/c1-12(10-13-8-9-20-11-13)18-16(19)7-6-14-4-2-3-5-15(14)17/h2-5,8-9,11-12H,6-7,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLVBLNGOMKAKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)CCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-N-[1-(furan-3-yl)propan-2-yl]propanamide typically involves multi-step organic reactions. One common approach is to start with the fluorophenyl derivative and introduce the furan ring through a series of coupling reactions. The propanamide group is then added via amide bond formation. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Hydroarylation Reactions
3-(Furan-2-yl)propanamide derivatives undergo hydroarylation in Brønsted superacids like triflic acid (TfOH). For example:
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Reaction with Benzene :
In TfOH, 3-(4-fluorophenyl)-3-(furan-2-yl)propanamide reacts with benzene to form 3-aryl-3-(furan-2-yl)propanamide derivatives via superelectrophilic activation of the α,β-unsaturated system . The proposed mechanism involves O,C-diprotonated intermediates (dications), which act as strong electrophiles.
| Reaction Conditions | Catalyst | Time | Yield |
|---|---|---|---|
| Benzene, RT | TfOH | 1–4 h | 22–33% |
| Benzene, AlCl₃ | AlCl₃ | 1 h | 65% |
Key Observations :
-
AlCl₃ outperforms TfOH in yield due to milder side reactions.
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Prolonged reaction times (>1 h) reduce yields due to oligomerization .
Electrophilic Substitution at the Furan Ring
The furan-3-yl group in the target compound may undergo electrophilic substitution. For furan-2-yl analogs:
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Nitration/Sulfonation : Directed by the electron-rich furan ring, though steric effects from the 2-fluorophenyl group may alter regioselectivity.
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Friedel–Crafts Alkylation : In superacidic media, the furan ring can participate in electrophilic aromatic substitution with arenes .
Amide Functional Group Reactivity
The propanamide moiety is susceptible to:
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Hydrolysis : Under acidic or basic conditions, yielding 3-(2-fluorophenyl)propanoic acid and 1-(furan-3-yl)propan-2-amine.
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Reduction : Catalytic hydrogenation (e.g., LiAlH₄) could convert the amide to a corresponding amine.
Structural and Electronic Influences
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Fluorine Substituent : The 2-fluorophenyl group introduces electron-withdrawing effects, potentially deactivating the phenyl ring toward electrophilic attack.
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Furan Orientation : The furan-3-yl group (vs. furan-2-yl) may alter conjugation patterns and reactivity sites in the heterocycle .
Oligomerization Side Reactions
Under strongly acidic conditions (e.g., H₂SO₄), furan-containing propanamides undergo oligomerization via:
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C–C Bond Formation : Between α,β-unsaturated carbocations and furan rings.
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Decarboxylation : Observed in mass spectra of similar compounds .
Antimicrobial Activity
While not a direct reaction, hydroarylation products of related 3-(furan-2-yl)propanamides show:
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Antifungal Activity : Against Candida albicans at 64 µg/mL .
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Bacterial Suppression : Moderate activity against Escherichia coli and Staphylococcus aureus .
Comparative Reaction Pathways
A comparison of reactivity for furan-2-yl vs. furan-3-yl derivatives:
| Feature | Furan-2-yl Derivatives | Furan-3-yl Derivatives |
|---|---|---|
| Electrophilic Attack Site | C5 position | C2 or C5 (less predictable) |
| Conjugation with Amide | Strong (α,β-unsaturation) | Weaker |
| Steric Hindrance | Lower | Higher (due to substituent position) |
Synthetic Recommendations
For targeted functionalization of 3-(2-fluorophenyl)-N-[1-(furan-3-yl)propan-2-yl]propanamide:
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 3-(2-fluorophenyl)-N-[1-(furan-3-yl)propan-2-yl]propanamide exhibit notable antimicrobial activity. These compounds interact with microbial cell membranes, disrupting their integrity and leading to cell death. For example, studies have shown efficacy against pathogens such as Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents.
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies suggest that it can induce apoptosis in various cancer cell lines, including breast carcinoma (MCF7) and lung carcinoma (A549). The mechanism appears to involve the activation of caspases, leading to programmed cell death. Quantitative assays indicate significant reductions in cell viability at micromolar concentrations.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds. The following table summarizes the biological activities of selected analogs:
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| This compound | Furan and fluorophenyl moieties | Antimicrobial, Anticancer |
| N-(1-(furan-3-yl)propan-2-yl)cinnamamide | Cinnamamide derivative | Antifungal (MIC = 626.62 µM) |
| Butyl cinnamate | Cinnamic acid derivative | Antibacterial (MIC = 537.81 µM) |
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial properties of cinnamic acid derivatives, this compound displayed significant activity against various fungal strains. The study reported MIC values that suggest its potential as an effective antimicrobial agent.
Case Study 2: Anticancer Efficacy
Another research effort focused on the anticancer effects of this compound on breast cancer cell lines. The findings indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, supporting its role as a potential therapeutic agent in cancer treatment.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-N-[1-(furan-3-yl)propan-2-yl]propanamide involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors, while the furan ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on substituent variations:
Table 1: Key Structural and Regulatory Features of Comparable Compounds
Key Observations:
Substituent Impact on Activity: Fluorine position on the phenyl ring (ortho, meta, para) significantly affects opioid receptor binding. For example, ortho-fluorofentanyl exhibits potent μ-opioid receptor agonism, comparable to fentanyl, while para-fluorofentanyl has reduced potency . The furan-3-yl group in the target compound may reduce receptor affinity compared to piperidine-based analogs due to steric and electronic differences.
Metabolic and Synthetic Considerations: Fluorination typically enhances metabolic stability by resisting oxidative degradation . Synthetic routes for analogous compounds (e.g., fluorofentanyls) often involve nucleophilic substitution or amide coupling . The furan-3-ylpropan-2-amine precursor for the target compound could be synthesized via Grignard or reductive amination strategies.
The target compound’s structural dissimilarity to regulated opioids may currently exempt it from scheduling, though analogs with furan substitutions (e.g., benzodioxole fentanyl) are increasingly monitored .
Biological Activity
3-(2-fluorophenyl)-N-[1-(furan-3-yl)propan-2-yl]propanamide, with CAS number 1798459-28-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
- Molecular Formula : C₁₆H₁₈FNO₂
- Molecular Weight : 275.32 g/mol
- Structural Characteristics : The compound features a furan ring and a fluorophenyl moiety, which may contribute to its bioactivity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including anti-inflammatory, anticancer, and analgesic effects. The following sections detail specific findings related to this compound.
Anticancer Activity
Several studies have demonstrated the anticancer potential of compounds structurally related to this compound:
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Mechanism of Action :
- Compounds with similar structures have been shown to induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.
- In vitro studies indicated that derivatives can inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.
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Case Studies :
- A study by Wei et al. (2022) evaluated a series of furan-containing compounds against various cancer cell lines (MCF7, A549). The most potent compound exhibited an IC₅₀ value of 26 µM against A549 cells .
- Another investigation reported that furan derivatives displayed significant cytotoxicity against HepG2 and HCT116 cell lines, with IC₅₀ values ranging from 10 to 30 µM .
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory properties of related compounds:
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Mechanism :
- Inhibition of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) was observed in cellular models treated with furan derivatives.
- These compounds may modulate the NF-kB signaling pathway, leading to reduced inflammation.
- Case Studies :
Analgesic Activity
The analgesic properties of similar compounds have been investigated:
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Mechanism :
- Compounds may exert analgesic effects through opioid receptor modulation or by inhibiting pain signaling pathways.
- Case Studies :
Data Summary Table
Q & A
Basic: What synthetic strategies are recommended for preparing 3-(2-fluorophenyl)-N-[1-(furan-3-yl)propan-2-yl]propanamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves coupling 3-(2-fluorophenyl)propanoic acid with 1-(furan-3-yl)propan-2-amine via an amidation reaction. Key considerations include:
- Activation of the carboxylic acid : Use carbodiimide reagents (e.g., EDC or DCC) with catalytic DMAP to enhance coupling efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) improve solubility and reaction homogeneity.
- Temperature control : Maintain 0–25°C to minimize side reactions like epimerization or furan ring decomposition .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%). Confirm yield and purity via HPLC or LC-MS .
Basic: How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer:
Use a multi-spectral approach:
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.1–7.4 ppm, furan protons at δ 6.3–7.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (theoretical [M+H]+: ~318.3 g/mol).
- FTIR : Detect amide C=O stretching (~1650 cm⁻¹) and aromatic C-F vibrations (~1220 cm⁻¹) .
- X-ray crystallography (if crystalline): Resolve 3D conformation, particularly the spatial arrangement of the fluorophenyl and furan groups .
Advanced: What methodologies are suitable for evaluating its biological activity in receptor-binding studies?
Methodological Answer:
- In vitro assays :
- Radioligand binding assays : Test affinity for CNS targets (e.g., serotonin or dopamine receptors) using tritiated ligands and scintillation counting .
- Cell-based assays : Measure cAMP modulation in HEK293 cells transfected with GPCRs to assess functional activity .
- Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀/EC₅₀ values. Include positive controls (e.g., known agonists/antagonists) and account for solvent interference .
Advanced: How can computational modeling predict its pharmacokinetic properties and target interactions?
Methodological Answer:
- Molecular docking : Utilize AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., enzymes or receptors). Prioritize docking poses with low RMSD (<2 Å) and favorable ΔG values .
- QSAR studies : Train models on datasets of fluorophenyl/furan analogs to predict logP, bioavailability, and metabolic stability .
- MD simulations : Run 100-ns simulations (AMBER or GROMACS) to assess conformational stability in lipid bilayers or aqueous environments .
Advanced: How should researchers address contradictory bioactivity data across different experimental models?
Methodological Answer:
- Source analysis : Compare assay conditions (e.g., cell lines, species differences, or ligand concentrations). For example, discrepancies in IC₅₀ values may arise from varying ATP levels in kinase assays .
- Orthogonal validation : Replicate findings using alternative methods (e.g., SPR for binding affinity vs. fluorescence polarization).
- Meta-analysis : Aggregate data from PubChem or ChEMBL to identify trends or outliers .
Advanced: What protocols ensure stability during long-term storage and in vitro handling?
Methodological Answer:
- Storage conditions : Store at –20°C in airtight, amber vials under argon to prevent oxidation of the furan ring .
- Solvent compatibility : Avoid DMSO if prolonged storage (>6 months); use acetonitrile for stock solutions.
- Degradation monitoring : Periodically analyze via UPLC-PDA for byproducts (e.g., hydrolyzed amide bonds or furan ring-opening products) .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
Methodological Answer:
- Scaffold modification : Introduce substituents to the fluorophenyl ring (e.g., –CF₃ or –OCH₃) or replace the furan with thiophene to alter electronic properties .
- Stereochemical analysis : Synthesize enantiomers and test for chiral selectivity in biological assays .
- Fragment-based design : Use X-ray co-crystal structures to identify critical hydrogen bonds or hydrophobic interactions .
Advanced: What role could this compound play in materials science applications?
Methodological Answer:
- Organic electronics : Incorporate into π-conjugated polymers for organic semiconductors; measure charge mobility via Hall effect assays .
- Coordination chemistry : Test as a ligand for transition metals (e.g., Cu²⁺ or Pd²⁺) in catalytic systems using cyclic voltammetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
